4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol It is known for its unique chemical structure, which includes a methanesulfonyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
The synthesis of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-nitro-4-methanesulfonyl toluene with acetic acid and other reagents under controlled conditions . The reaction conditions typically include a high-pressure environment and elevated temperatures to facilitate the desired chemical transformations. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of its application .
Comparison with Similar Compounds
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid: Similar structure but with different positioning of functional groups.
2-Nitro-4-methanesulfonylbenzoic acid: Contains a nitro group instead of a trifluoromethyl group
Properties
IUPAC Name |
4-methylsulfonyl-2-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-17(15,16)5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJTZIGOMMCULI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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